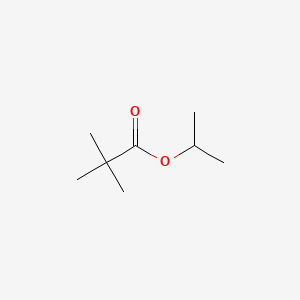

Isopropyl pivalate

Description

Isopropyl pivalate (CAS 5129-36-2), also known as isopropyl trimethylacetate, is an ester derived from pivalic acid (2,2-dimethylpropanoic acid) and isopropanol. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol . Structurally, it features a bulky tert-butyl group adjacent to the ester carbonyl, which imparts significant steric hindrance. This property influences its reactivity, solubility, and applications in organic synthesis and pharmaceuticals. For example, its steric profile has been exploited in pyrolysis studies, where it decomposes 1.3× faster than isopropyl β-dimethylbutyrate due to enhanced α-methyl substitution .

Properties

IUPAC Name |

propan-2-yl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFKTHJAJBPRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199284 | |

| Record name | Isopropyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-36-2 | |

| Record name | Isopropyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl pivalate can be synthesized through the esterification of pivalic acid with isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, isopropyl pivalate is produced by the reaction of pivalyl fluoride with isopropyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl pivalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl pivalate can be hydrolyzed to yield pivalic acid and isopropyl alcohol.

Reduction: The ester group in isopropyl pivalate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, isopropyl pivalate can undergo oxidation reactions under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Hydrolysis: Pivalic acid and isopropyl alcohol.

Reduction: Corresponding alcohol.

Oxidation: Corresponding carboxylic acid.

Scientific Research Applications

Isopropyl pivalate has several applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic reactions, including alkane oxidation and stereochemical studies.

Polymer Chemistry: Isopropyl pivalate is used in the synthesis of polymers, such as poly(vinyl pivalate), which have applications in creating advanced materials for biomedical applications.

Chemical Synthesis: It is employed in the synthesis and functionalization of various organic compounds, including the reductive cleavage of aryl alkyl ethers and aryl pivalates.

Mechanism of Action

The mechanism of action of isopropyl pivalate involves its interaction with specific molecular targets and pathways. In catalysis, it acts as a nucleophile or electrophile, facilitating various chemical transformations. In polymer chemistry, it participates in polymerization reactions, leading to the formation of high-molecular-weight polymers with unique properties.

Comparison with Similar Compounds

Structural Analogs: Pivalate Esters

Key Differences :

- Steric Effects : Isopropyl pivalate’s tert-butyl group creates greater steric hindrance than flumetasone pivalate’s steroid backbone, impacting reaction rates (e.g., pyrolysis) .

- Solubility : Flumetasone pivalate’s low solubility contrasts with isopropyl pivalate’s moderate lipophilicity, affecting their pharmaceutical formulations .

Functional Analogs: Ester Prodrugs

Key Differences :

- Bioactivity : Hybrid pivalate-sulfonamide derivatives exhibit targeted enzyme inhibition, unlike isopropyl pivalate, which lacks intrinsic bioactivity .

- Synthetic Utility : Bis(POM)-prodrugs prioritize hydrolytic stability for drug delivery, whereas isopropyl pivalate’s reactivity is leveraged for mechanistic studies .

Reactivity in Coordination Chemistry

Isopropyl pivalate’s steric bulk contrasts with smaller esters like isobutyrate (2-methylpropanoate) in metal-ligand complexes. For example:

- In Mn(II,III) clusters, pivalate ligands (as in isopropyl pivalate) form less crowded coordination environments compared to isobutyrate, which exhibits disordered isopropyl groups .

- Pyrolysis Rates : Isopropyl pivalate pyrolyzes faster than β-substituted esters (e.g., isopropyl β-dimethylbutyrate) due to α-methyl crowding, accelerating six-membered transition state formation .

Stability in Pharmaceutical Contexts

- Prednisolone pivalate (a corticosteroid ester) shares isopropyl pivalate’s hydrolytic lability but is stabilized by its steroid backbone for sustained release .

- Impurity Profiles : Aceclofenac isopropyl ester, like isopropyl pivalate, is monitored in pharmaceuticals for degradation pathways influenced by esterase activity .

Biological Activity

Isopropyl pivalate, a compound with the chemical formula CHO, is an ester formed from isopropanol and pivalic acid. This compound has garnered attention in various fields, including organic chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of isopropyl pivalate, highlighting relevant research findings, case studies, and data tables.

Isopropyl pivalate is characterized by its structure, which consists of a branched alkyl chain that contributes to its unique physical and chemical properties. The compound is generally recognized for its low toxicity and stability, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 144.21 g/mol |

| Boiling Point | 170 °C |

| Density | 0.88 g/cm³ |

| Solubility in Water | Low |

Antimicrobial Properties

Recent studies indicate that isopropyl pivalate exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which positions it as a potential candidate for use in antimicrobial formulations.

- Case Study : A study examining the efficacy of isopropyl pivalate against Staphylococcus aureus demonstrated a significant reduction in bacterial colonies when treated with concentrations above 0.5% .

Cytotoxicity and Cell Proliferation

Research has also explored the cytotoxic effects of isopropyl pivalate on different cell lines.

- Findings : In vitro tests revealed that exposure to isopropyl pivalate at concentrations of 100 µM resulted in a 30% reduction in cell viability in MCF-7 (breast cancer) cells, indicating potential anti-cancer properties .

Immunomodulatory Effects

Isopropyl pivalate may influence immune responses. Preliminary data suggest that it can modulate the activity of immune cells, potentially offering therapeutic benefits in autoimmune conditions.

- Research Insight : A recent investigation into the immunomodulatory effects showed that isopropyl pivalate could reduce the production of pro-inflammatory cytokines in activated macrophages, thus indicating its potential use as an anti-inflammatory agent .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Isopropyl pivalate has been evaluated for toxicity, revealing a low toxicity profile.

Table 2: Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 5000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritation observed |

Q & A

Basic: What are the established synthetic routes for isopropyl pivalate, and how do reaction conditions influence yield and purity?

Answer:

Isopropyl pivalate is typically synthesized via esterification of pivalic acid with isopropyl alcohol under acid catalysis. Key variables include temperature (80–120°C), molar ratios (1:1.2 acid:alcohol), and catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid). Side reactions like dehydration of isopropyl alcohol can be minimized by controlled heating and inert atmospheres. Post-synthesis purification via fractional distillation or chromatography is critical to isolate high-purity product (>98%). Kinetic studies using NMR or GC-MS can monitor reaction progress and optimize conditions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing isopropyl pivalate’s structure?

Answer:

- NMR : ¹H and ¹³C NMR confirm ester bond formation (e.g., carbonyl carbon at ~170 ppm, isopropyl CH₃ groups at 1.0–1.2 ppm).

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester vibrations at 1150–1250 cm⁻¹.

- X-ray crystallography : Resolves steric effects of the tert-butyl group and spatial arrangement of the ester moiety, as seen in Ru-pivalate complexes (bond angles: 120–125°) .

Advanced: How does the steric bulk of the pivalate group influence its role in catalytic systems, such as Ru-mediated C-H activation?

Answer:

The tert-butyl group in pivalate ligands imposes steric hindrance, stabilizing metal complexes via chelation while modulating reactivity. For example, in Ru catalysts, pivalate ligands facilitate cyclometallation by positioning the N-aryl substituent and benzylidene moiety on the same face, enhancing regioselectivity in C-H activation. Comparative studies with smaller esters (e.g., acetate) reveal reduced catalytic turnover due to weaker steric stabilization .

Advanced: What computational methods are used to predict the thermodynamic properties of isopropyl pivalate, and how do they align with experimental data?

Answer:

Density Functional Theory (DFT) calculates enthalpy of vaporization (ΔHvap) and phase transitions. For similar esters (e.g., butyl pivalate), experimental ΔHvap values range 47–51 kJ/mol (298–322 K). Computational results should be validated against calorimetry or gas-phase chromatography data. Discrepancies >5% may indicate incomplete basis sets or neglected solvent effects .

Advanced: How can structure-activity relationship (SAR) studies optimize isopropyl pivalate derivatives for antitumor activity?

Answer:

SAR analysis of aliphatic esters (e.g., isopropyl pivalate vs. dodecanoate) shows that linear ester chains ≥2 carbons enhance chemosensitizing activity, while bulky groups (tert-butyl) improve membrane permeability. In vitro assays (e.g., MTT on cancer cell lines) paired with molecular docking (targeting tubulin or DNA topoisomerases) can identify optimal substituents. For example, pivalate derivatives exhibit survival rates ≤14% in leukemia models .

Advanced: How should researchers address contradictions in reported catalytic efficiencies of pivalate-containing complexes?

Answer:

Contradictions often arise from divergent experimental setups (e.g., solvent polarity, substrate scope). Systematic replication studies should:

- Standardize reaction conditions (temperature, catalyst loading).

- Use kinetic profiling (TOF, TON) to compare turnover rates.

- Employ advanced characterization (XAS, EXAFS) to confirm active species.

Meta-analyses of prior work (e.g., Rh vs. Ru catalysts) clarify mechanistic pathways .

Basic: What safety protocols are essential for handling isopropyl pivalate in laboratory settings?

Answer:

- PPE : Gloves (nitrile), goggles, and fume hoods to prevent inhalation/contact.

- Storage : Inert atmosphere (N₂/Ar) at 4°C to inhibit hydrolysis.

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration. Toxicity data (LD₅₀ >2000 mg/kg in rats) suggest moderate hazard, but acute exposure risks require mitigation .

Advanced: What role does isopropyl pivalate play in stabilizing pharmaceutical intermediates during synthesis?

Answer:

As a sterically hindered ester, it protects labile functional groups (e.g., alcohols, amines) in multi-step syntheses. For example, in glucocorticoid prodrugs (e.g., tixocortol pivalate), the pivalate moiety enhances metabolic stability until enzymatic cleavage in target tissues. Stability studies (HPLC, accelerated aging tests) under varied pH/temperature validate its utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.